4-(Boc-aminomethyl)benzoic acid

Catalog No.
S753940
CAS No.
33233-67-9
M.F
C13H17NO4
M. Wt
251,28 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Boc-aminomethyl)benzoic acid

CAS Number

33233-67-9

Product Name

4-(Boc-aminomethyl)benzoic acid

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid

Molecular Formula

C13H17NO4

Molecular Weight

251,28 g/mole

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

LNKHBRDWRIIROP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)O

The exact mass of the compound 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Boc-aminomethyl)benzoic acid is a bifunctional linker molecule essential in multi-step organic synthesis, particularly in peptide chemistry, drug discovery, and materials science. It provides a rigid para-substituted benzene core, ensuring linear geometry, with two distinct functional groups: a carboxylic acid for amide bond formation or surface anchoring, and a primary amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This Boc protection is stable to basic and nucleophilic conditions, allowing for selective deprotection chemistry, a critical attribute for complex synthetic routes where orthogonality is required to avoid unintended reactions.

Substituting 4-(Boc-aminomethyl)benzoic acid with seemingly similar alternatives introduces significant process and performance penalties. Using the unprotected precursor, 4-(aminomethyl)benzoic acid, necessitates an additional in-house protection step which can be inefficient and requires rigorous purification. Opting for an alternative protecting group, such as Fmoc, fundamentally alters the chemical workflow, as the base-labile Fmoc group is not compatible with acid-sensitive substrates where the acid-labile Boc group excels. Furthermore, substitution with an isomer like 3-(Boc-aminomethyl)benzoic acid changes the molecule's geometry from linear to bent, which can detrimentally affect the packing, porosity, and electronic properties of resulting materials like metal-organic frameworks (MOFs) or the binding affinity of drug candidates.

Enables Orthogonal Synthesis with Acid-Labile Protection, Incompatible with Fmoc-Based Workflows

The key procurement differentiator for this compound is its Boc protecting group, which is labile to strong acids like trifluoroacetic acid (TFA) but stable to bases. This is the chemical opposite of the common substitute strategy using an Fmoc-protected amine, which is removed with bases like piperidine. For synthesizing complex molecules with base-sensitive functionalities, the Boc strategy is essential. The Fmoc strategy requires basic deprotection (e.g., 20% piperidine in DMF), which would destroy base-labile components, whereas the Boc group is removed with acid (e.g., TFA in DCM), preserving them. This makes 4-(Boc-aminomethyl)benzoic acid the required choice for workflows involving base-sensitive linkers or side-chains.

Evidence DimensionDeprotection Reagent
Target Compound DataAcid-labile (e.g., Trifluoroacetic Acid, TFA)
Comparator Or Baseline4-(Fmoc-aminomethyl)benzoic acid: Base-labile (e.g., 20% Piperidine in DMF)
Quantified DifferenceChemically orthogonal deprotection conditions
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) protocols.

This chemical orthogonality is not an academic detail; it is a fundamental process design choice that dictates compatibility with all other reagents and substrates in a synthesis.

Ensures Linear Geometry for Predictable Material Assembly, Unlike Meta-Isomers

The para-substitution of the aminomethyl and carboxyl groups on the benzene ring fixes the molecule into a rigid, linear geometry. This is a critical design feature for building ordered materials like Metal-Organic Frameworks (MOFs) and other coordination polymers. In contrast, the meta-isomer, 3-(Boc-aminomethyl)benzoic acid, has a bent or angular geometry. The use of linear para-linkers is known to produce different, often more predictable and porous, crystalline structures compared to bent meta-linkers. Computational studies on substituted anilines show that electronic effects are transmitted more strongly through the para position, impacting the reactivity and coordination properties of the end groups. This geometric and electronic difference means the meta-isomer is not a viable substitute when linear extension and predictable framework topology are required.

Evidence DimensionMolecular Geometry
Target Compound DataLinear (para-substitution)
Comparator Or Baseline3-(Boc-aminomethyl)benzoic acid: Angular/Bent (meta-substitution)
Quantified DifferenceFundamentally different vector orientation of functional groups (~180° vs. ~120°)
ConditionsMolecular structure design for polymers or crystalline materials.

For applications in materials science (e.g., MOFs for gas storage), the specific geometry of the linker directly dictates the final material's pore size, shape, and overall performance.

Improved Solubility in Common Organic Solvents Compared to Unprotected Precursor

The Boc protecting group significantly increases the lipophilicity of the molecule, enhancing its solubility in common organic solvents used for synthesis, such as DMF, NMP, and DCM. In contrast, the unprotected precursor, 4-(aminomethyl)benzoic acid, is zwitterionic and has very high polarity, leading to poor solubility in these solvents but better solubility in aqueous or highly polar media. For homogenous reaction conditions required in many coupling reactions (e.g., amide bond formation), the enhanced organic solubility of the Boc-protected form is a critical processing advantage, preventing handling issues and ensuring efficient reactions. While specific solubility data is batch-dependent, Boc-protected amino acids are generally well-soluble in standard SPPS solvents, whereas their unprotected counterparts are not.

Evidence DimensionSolubility Profile
Target Compound DataGenerally soluble in common organic synthesis solvents (DMF, DCM, NMP).
Comparator Or Baseline4-(aminomethyl)benzoic acid: Poorly soluble in common organic synthesis solvents; more soluble in aqueous media.
Quantified DifferenceQualitatively higher solubility in non-polar/aprotic solvents.
ConditionsStandard laboratory and process chemistry conditions for organic synthesis.

Poor solubility of a reactant leads to lower effective concentrations, slower reaction rates, and potential process failures, making the pre-protected, soluble form a more reliable procurement choice.

Workflow-Specific Linker in Solid-Phase Synthesis of Acid-Sensitive Peptides

This compound is the correct choice when synthesizing peptides or other oligomers on solid support that contain base-labile functionalities. The stability of the Boc group to piperidine allows for the use of an Fmoc-based strategy for the main chain elongation, while the Boc-protected amine on this linker can be deprotected orthogonally at a later stage using acid.

Precursor for Linear, Rigid Building Blocks in Metal-Organic Frameworks (MOFs)

In materials science, this linker is used to construct highly ordered, porous materials. Its defined length and rigid, linear geometry, a direct result of its para-substitution, are essential for creating predictable and crystalline framework structures for applications in gas storage and separation.

Scaffold Component in Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies

As a rigid spacer, it is used to connect a pharmacophore to another functional group (e.g., in PROTACs or antibody-drug conjugates). The defined geometry allows medicinal chemists to systematically probe the effect of distance and orientation on biological activity, a task that would be confounded by the use of a flexible or bent meta-isomer.

Surface Modification and Bioconjugation Requiring Orthogonal Deprotection

The carboxylic acid can be used to anchor the molecule to a surface (e.g., an amine-functionalized nanoparticle or sensor chip), leaving the Boc-protected amine available for further chemistry. The acid-labile nature of the Boc group allows for the selective deprotection and subsequent coupling of a sensitive biomolecule without using basic conditions that might damage the surface or the attached molecule.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-[(tert-Butoxycarbonylamino)methyl]benzoic acid

Dates

Last modified: 08-15-2023

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